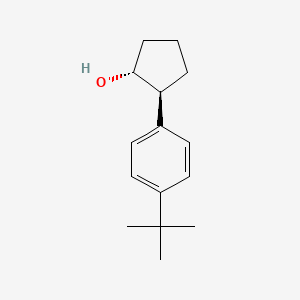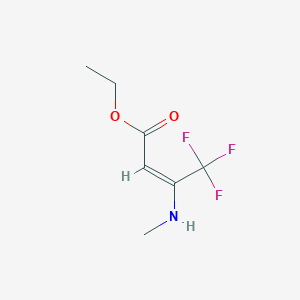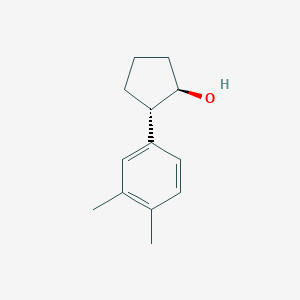
trans-2-(4-(tert-Butyl)phenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-(tert-Butyl)phenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-(tert-butyl)phenyl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(tert-Butyl)phenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) followed by acidic workup to yield the desired alcohol. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclopentanone, 4-(tert-butyl)phenylmagnesium bromide, and acidic workup (e.g., HCl or H2SO4)
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-(tert-Butyl)phenyl)cyclopentanone.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent (CrO3 in H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for further substitution reactions.
Major Products:
Oxidation: trans-2-(4-(tert-Butyl)phenyl)cyclopentanone
Reduction: trans-2-(4-(tert-Butyl)phenyl)cyclopentane
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: trans-2-(4-(tert-Butyl)phenyl)cyclopentanol can be used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Fragrance and Flavor Industry: Due to its unique structure, it may find applications in the synthesis of fragrance and flavor compounds.
Mechanism of Action
The mechanism by which trans-2-(4-(tert-Butyl)phenyl)cyclopentanol exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the catalytic process. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Isopropylphenyl)cyclopentanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring. While trans-2-(4-(tert-Butyl)phenyl)cyclopentanol has a tert-butyl group, the similar compounds have different alkyl groups (methyl, ethyl, isopropyl).
- Reactivity: The bulkiness of the tert-butyl group can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in chemical and biological systems.
- Applications: The unique steric and electronic properties of this compound may make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
(1R,2S)-2-(4-tert-butylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWGJIJDQOIOPU-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B7983925.png)












